2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a chloropyridinyl group, a fluorobenzyl group, and two methyl groups. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzimidazole core.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with a fluorobenzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloropyridinyl and fluorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-3-pyridinyl)-1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
- 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
- 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
Uniqueness
The uniqueness of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(23)8-6-15)21(25-18)17-4-3-9-24-20(17)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPEHJJMLECFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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